DA-8164 - 319491-68-4

DA-8164

Catalog Number: EVT-1175827
CAS Number: 319491-68-4
Molecular Formula: C18H23N5O4S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desalkyludenafil (DA-8164) is a significant active metabolite of udenafil (DA-8159), a novel phosphodiesterase type 5 (PDE5) inhibitor. [] It is primarily studied in the context of its formation from udenafil metabolism and its own pharmacological activity. [] Research focuses on understanding its pharmacokinetic properties, metabolic pathways, and potential for drug interactions, particularly in relation to udenafil. [, , , , , , , , ]

Synthesis Analysis

While the provided papers focus heavily on DA-8164 as a metabolite of udenafil, they do not detail its direct synthesis. [, , , , , , , , , , , , , , ] Specific details on independent synthesis methods for DA-8164 are not available within these research articles.

Physical and Chemical Properties Analysis

The primary application of DA-8164 in scientific research is as a tool to understand the metabolism and pharmacokinetic profile of udenafil. [, , , , , , , , , , , , , , ]

Applications
  • Species Differences in Metabolism: Research utilizes DA-8164 to investigate species-specific differences in udenafil metabolism, particularly focusing on the role of various CYP enzymes in its formation. [, , , , ]
  • Drug Interaction Studies: The formation and clearance of DA-8164 are crucial factors in assessing potential drug interactions with udenafil, particularly with substances that inhibit or induce CYP3A4 activity. [, , ]
  • Pharmacokinetic Modeling: Data on DA-8164 concentrations in various biological matrices (e.g., plasma, urine) are used to develop and validate pharmacokinetic models for udenafil, enabling dose optimization and prediction of drug exposure in different populations. [, , ]
  • Disease Model Investigations: Studies examine the influence of disease states like diabetes mellitus [], hepatic impairment [], protein-calorie malnutrition [], and hypertension [] on the pharmacokinetic parameters of both udenafil and DA-8164.

Safety and Hazards

Specific safety and hazard information regarding DA-8164 alone is not detailed within these papers. [, , , , , , , , , , , , , , ] As it is primarily studied as a metabolite of udenafil, safety assessments are generally conducted in the context of udenafil administration and its overall metabolic profile.

DA-8159

  • Compound Description: DA-8159 is a novel phosphodiesterase-5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. [] It is a prodrug that is metabolized in the liver to its active metabolite, DA-8164. [, ]
  • Relevance: DA-8159 is the parent compound of DA-8164 and is metabolized to DA-8164 primarily by the cytochrome P450 enzyme CYP3A4. [, , , ] This metabolic pathway is significant in understanding potential drug-drug interactions and dosage adjustments in specific patient populations. [, , ]

Udenafil

  • Compound Description: Udenafil is the generic name for DA-8159. [, , , , ] It functions as a phosphodiesterase-5 (PDE5) inhibitor, similar to sildenafil, and is utilized in the treatment of erectile dysfunction. [, , ]
  • Relevance: Udenafil is the same compound as DA-8159, which is metabolized to DA-8164. [, , , , ] Studies investigating the pharmacokinetics and interactions of udenafil provide valuable information about the behavior of DA-8164 in the body.

Hydroxy-DA-8159

  • Compound Description: Hydroxy-DA-8159 is a phase I metabolite of DA-8159, formed through hydroxylation. [] This metabolite is produced in vitro during rat liver microsomal incubation and rat liver perfusion studies. []
  • Relevance: Hydroxy-DA-8159, along with DA-8164 and N-demethyl-DA-8159, represents a metabolic pathway of DA-8159. [] While its pharmacological activity remains unclear, its identification contributes to understanding the metabolic fate of DA-8159 and, by extension, DA-8164.

N-demethyl-DA-8159

  • Compound Description: N-demethyl-DA-8159 is another phase I metabolite of DA-8159 formed by N-demethylation. [] It is observed as a product of DA-8159 metabolism in both rat liver microsomal incubation and rat liver perfusion. []
  • Relevance: Similar to Hydroxy-DA-8159, N-demethyl-DA-8159 contributes to understanding the overall metabolic profile of DA-8159, the prodrug of DA-8164. [] Identifying these metabolites aids in comprehending the potential metabolic pathways of DA-8164.

Sildenafil

  • Compound Description: Sildenafil is a well-known PDE5 inhibitor used to treat erectile dysfunction. [] It shares a similar mechanism of action with udenafil (DA-8159) and, by extension, with DA-8164. []
  • Relevance: Sildenafil serves as an internal standard in some analytical methods for quantifying udenafil and DA-8164 in biological samples. [] This highlights the comparable pharmacological properties and analytical behaviors of these PDE5 inhibitors.

Tamsulosin

  • Compound Description: Tamsulosin is an alpha-1 adrenergic receptor antagonist used to treat symptoms of an enlarged prostate. []
  • Relevance: Studies have investigated the potential hemodynamic interactions between udenafil (DA-8159) and tamsulosin. [] While no significant interactions were found, these studies contribute to understanding the safety profile of DA-8159 and, indirectly, DA-8164, in relevant patient populations.

Ketoconazole

  • Compound Description: Ketoconazole is a potent inhibitor of the CYP3A4 enzyme. []
  • Relevance: Co-administration of ketoconazole with udenafil (DA-8159) results in a significant increase in udenafil's systemic exposure, demonstrating that CYP3A4 plays a major role in udenafil's metabolism to DA-8164. [] This finding highlights a potential drug-drug interaction that could impact DA-8164 levels in patients.

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor commonly used to reduce stomach acid production. [] It is also known to inhibit the CYP3A1/2 enzymes. []
  • Relevance: Studies in rats showed that omeprazole pretreatment increased the area under the curve (AUC) of DA-8159 and decreased the AUC ratio of DA-8164 to DA-8159. [] This suggests that inhibiting CYP3A1/2 by omeprazole affects the metabolism of DA-8159 and, consequently, the formation of DA-8164.

Amlodipine

  • Compound Description: Amlodipine is a calcium channel blocker used to treat high blood pressure and chest pain. []
  • Relevance: While amlodipine is known to inhibit CYP3A2, studies in rats found no significant pharmacokinetic interaction between amlodipine and DA-8159. [] This suggests that, despite the shared metabolic pathway involving CYP3A, co-administration of these drugs might not significantly alter DA-8164 levels.

Properties

CAS Number

319491-68-4

Product Name

N-desalkyludenafil

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)

InChI Key

WQAFYWMRZOZKJD-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C

Synonyms

3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-benzenesulfonamide; DA 8164; N-Desalkyludenafil

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.